
2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane is an organic compound featuring a dioxane ring substituted with bromomethyl and chloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane typically involves the reaction of 1,3-dioxane with bromomethyl and chloromethyl reagents. One common method is the halogenation of 1,3-dioxane using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and product purity. The use of automated systems can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the halomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted dioxanes with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted dioxanes.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halomethyl groups act as electrophiles, attracting nucleophiles to form new bonds. The dioxane ring provides a stable framework that influences the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-1,3-dioxane: Lacks the chloromethyl group, leading to different reactivity and applications.
2-(Chloromethyl)-1,3-dioxane: Lacks the bromomethyl group, affecting its chemical behavior.
1,3-Dioxane: The parent compound without halomethyl substitutions, used as a solvent and in various chemical syntheses.
Uniqueness
2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane is unique due to the presence of both bromomethyl and chloromethyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for selective modifications and the creation of diverse chemical entities.
Eigenschaften
CAS-Nummer |
60935-30-0 |
|---|---|
Molekularformel |
C6H10BrClO2 |
Molekulargewicht |
229.50 g/mol |
IUPAC-Name |
2-(bromomethyl)-2-(chloromethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10BrClO2/c7-4-6(5-8)9-2-1-3-10-6/h1-5H2 |
InChI-Schlüssel |
BWFZJXCTRFZERD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)(CCl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





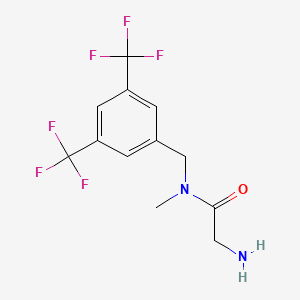
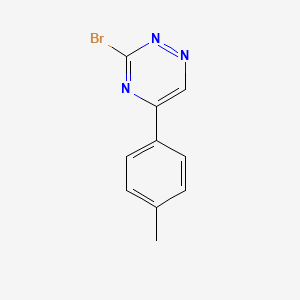
![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)
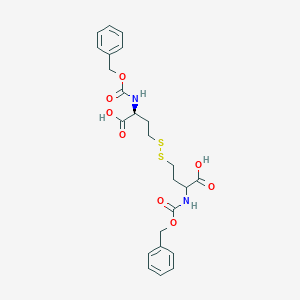
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
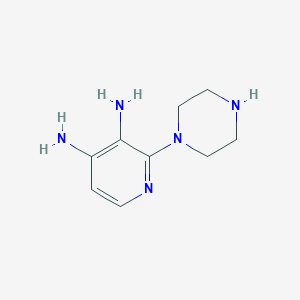
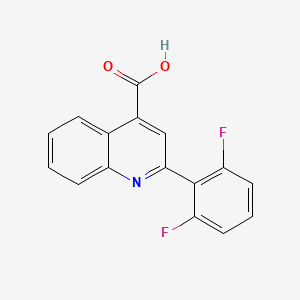
![3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)

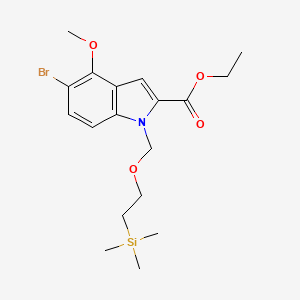
![2-[6-(Bis(Carboxymethyl)Amino)-5-[2-[6-(Bis(Carboxymethyl)Amino)-2,3-Difluorophenoxy]Ethoxy]-2-Benzofuran-1-Yl]-1,3-Oxazole-5-Carboxylic Acid](/img/structure/B12833510.png)
